Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate
CAS No.:
Cat. No.: VC17400118
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O2 |
|---|---|
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O2/c16-13(15-7-6-14-11-8-12(11)15)17-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2 |
| Standard InChI Key | PXIWMLLVPCKRDY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2CC2N1)C(=O)OCC3=CC=CC=C3 |
Introduction
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is a complex organic compound featuring a unique bicyclic structure with two nitrogen atoms within a heptane framework. This compound is primarily recognized for its applications in organic synthesis and potential biological activities. It is classified as an ester derived from benzyl alcohol and 2,5-diazabicyclo[4.1.0]heptane-2-carboxylic acid.
Synthesis and Reactions
The synthesis of Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate typically involves several steps, including the formation of the diazabicycloheptane core and subsequent esterification with benzyl alcohol. The compound can participate in various chemical reactions, often involving common reagents used in organic synthesis.
Applications and Biological Activities
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate has potential applications in medicinal chemistry and materials science due to its unique structural properties. Research into its biological activity suggests potential pharmacological properties, although detailed mechanisms of action are still under investigation.
Related Compounds
Several compounds share structural similarities with Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, including:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate | Bicyclic structure with tert-butyl group | Anticancer properties |
| (1R,4R)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | Bicyclic diamine structure | Potential drug development scaffold |
| Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate | Fluorinated variant of the bicyclic core | Enhanced biological activity |
Availability and Handling
Benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate is available through various chemical suppliers for laboratory research purposes. It is not intended for human use or consumption. The hydrochloride form is commonly available in units of 1g with a purity of 95% or higher .
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